molecular formula C6H6O2S B14714282 2,5-Thiophenedione, 3,4-dimethyl- CAS No. 10547-83-8

2,5-Thiophenedione, 3,4-dimethyl-

Cat. No.: B14714282
CAS No.: 10547-83-8
M. Wt: 142.18 g/mol
InChI Key: QINKKBMLWVZGGQ-UHFFFAOYSA-N
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Description

2,5-Thiophenedione, 3,4-dimethyl- is a useful research compound. Its molecular formula is C6H6O2S and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Thiophenedione, 3,4-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Thiophenedione, 3,4-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10547-83-8

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

IUPAC Name

3,4-dimethylthiophene-2,5-dione

InChI

InChI=1S/C6H6O2S/c1-3-4(2)6(8)9-5(3)7/h1-2H3

InChI Key

QINKKBMLWVZGGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)SC1=O)C

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3,4 Dimethyl 2,5 Thiophenedione

Electrophilic and Nucleophilic Reaction Pathways of the Thiophenedione Core

The thiophenedione core of 3,4-dimethyl-2,5-thiophenedione possesses both electrophilic and nucleophilic centers, enabling a variety of reaction pathways. The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles, while the electron-rich thiophene (B33073) ring can act as a nucleophile in electrophilic aromatic substitution reactions.

The carbonyl groups of 3,4-dimethyl-2,5-thiophenedione are prime targets for nucleophilic attack by nitrogen-containing compounds such as primary and secondary amines. These reactions typically proceed via a nucleophilic addition mechanism to the carbon-oxygen double bond, forming a tetrahedral intermediate. This intermediate can then undergo dehydration to yield various products, depending on the reaction conditions and the nature of the amine.

While direct studies on 3,4-dimethyl-2,5-thiophenedione are not extensively documented in readily available literature, the reactivity can be inferred from related structures. For instance, the reaction of 2,5-dimethyl-3,4-dinitrothiophene (B14613727) with secondary amines like morpholine (B109124) and piperidine (B6355638) results in the addition of the amine to the thiophene ring. This suggests that the electron-withdrawing nature of the substituents (in this case, nitro groups, analogous to the carbonyls in the dione) activates the ring for nucleophilic attack.

In the case of 3,4-dimethyl-2,5-thiophenedione, the reaction with amines could potentially lead to several outcomes:

1,4-Conjugate Addition: Amines could add to the β-carbon of the α,β-unsaturated ketone system in a Michael-type addition.

Addition to the Carbonyl Group: Direct nucleophilic addition to the carbonyl carbon would form a hemiaminal-like intermediate.

Ring Opening: Subsequent reactions of these intermediates could potentially lead to the opening of the thiophene ring.

The regioselectivity of the attack would be influenced by steric hindrance from the methyl groups and the electronic effects of the carbonyl groups.

ReactantProduct TypeReaction ConditionsReference
2,5-dimethyl-3,4-dinitrothiophene with morpholine/piperidineDihydrothiophen derivativeNeat amineGeneral principle of nucleophilic addition to activated thiophenes
3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide with aminesAddition to C=N bondAprotic solvents (DMF, MeCN)Analogy for nucleophilic addition to heterocyclic systems researchgate.net

The dicarbonyl functionality of 3,4-dimethyl-2,5-thiophenedione makes it an excellent substrate for condensation and cyclization reactions to form various heterocyclic systems. These reactions often involve the reaction of the dione (B5365651) with bifunctional nucleophiles, leading to the formation of new rings fused to the thiophene core.

Analogous reactions have been reported for other dicarbonyl compounds. For example, 1,6-di(thiophen-2-yl)hexane-1,6-dione undergoes intramolecular cyclocondensation in the presence of acid to yield a cyclized product. nih.gov Similarly, dehydroacetic acid, a pyran-dione, serves as a versatile precursor for the synthesis of various fused heterocycles through condensation reactions with hydrazines and other nucleophiles. clockss.org

For 3,4-dimethyl-2,5-thiophenedione, potential condensation and cyclization reactions include:

Paal-Knorr type synthesis: Reaction with primary amines or hydrazines could lead to the formation of pyrrole (B145914) or pyrazole (B372694) derivatives fused to the thiophene ring.

Gewald-type reactions: Condensation with active methylene (B1212753) compounds in the presence of a base and sulfur could potentially lead to the formation of thieno[3,4-c]thiophene derivatives.

Diels-Alder Reactions: The diene system within the thiophene ring, although aromatic, can participate in Diels-Alder reactions under specific conditions, such as high pressure or with highly reactive dienophiles. nih.govresearchgate.net The presence of the electron-withdrawing carbonyl groups could potentially influence the reactivity of the thiophene core as a diene.

Reaction TypeReactantsPotential ProductReference
Cyclocondensation1,6-di(thiophen-2-yl)hexane-1,6-dioneCyclized thiophene derivative nih.gov
Heterocycle SynthesisDehydroacetic acid and hydrazinesFused pyrazole derivatives clockss.org
Diels-AlderThiophene and maleimides7-thiabicyclo[2.2.1]heptene derivatives nih.govresearchgate.net

Radical Mediated Processes and Polymerization Initiation

The carbon-carbon double bonds within the thiophene ring of 3,4-dimethyl-2,5-thiophenedione can potentially undergo radical addition reactions. In such processes, a radical species adds to one of the carbons of the double bond, generating a new radical intermediate which can then propagate a chain reaction.

The general mechanism for free-radical addition involves initiation, propagation, and termination steps. wikipedia.org An initiator generates a radical, which then adds to the unsaturated substrate. In the case of 3,4-dimethyl-2,5-thiophenedione, a radical would likely add to the less sterically hindered carbon of the double bond. The stability of the resulting radical intermediate would play a crucial role in determining the reaction's feasibility and regioselectivity. Generally, more substituted radicals are more stable. youtube.com

While specific studies on radical additions to 3,4-dimethyl-2,5-thiophenedione are not readily found, the principles of radical addition to alkenes are well-established. pressbooks.pub The presence of electron-withdrawing carbonyl groups would influence the electrophilicity of the double bonds and thus their reactivity towards nucleophilic or electrophilic radicals.

Furthermore, thiophene and its derivatives are known to undergo polymerization to form polythiophenes, which are conducting polymers with various applications. wikipedia.org This polymerization is often achieved through oxidative coupling, which can involve radical intermediates. It is conceivable that 3,4-dimethyl-2,5-thiophenedione could act as a monomer in such polymerization reactions, potentially leading to polymers with interesting electronic properties due to the presence of the carbonyl groups.

Ring-Opening and Rearrangement Chemistry

The thiophene ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when activated by substituents. The presence of the two carbonyl groups in 3,4-dimethyl-2,5-thiophenedione could facilitate such reactions by providing sites for nucleophilic attack that can initiate ring cleavage.

For instance, the ring-opening of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene has been achieved using aryllithium reagents. beilstein-journals.orgresearchgate.net This reaction proceeds via nucleophilic attack of the organolithium compound on the thiophene ring, leading to the cleavage of a carbon-sulfur bond. A similar pathway could be envisioned for 3,4-dimethyl-2,5-thiophenedione, where a strong nucleophile attacks a carbonyl carbon, followed by a cascade of electronic rearrangements resulting in the opening of the thiophene ring.

Rearrangement reactions are also a possibility. For example, under photochemical conditions, some thiophenes are known to rearrange to form other isomers. The specific rearrangement pathways available to 3,4-dimethyl-2,5-thiophenedione would depend on the reaction conditions and the stability of the intermediates formed.

Regioselective and Chemoselective Functionalization Strategies

The presence of multiple reactive sites in 3,4-dimethyl-2,5-thiophenedione—the two carbonyl groups and the two C-H bonds of the thiophene ring—presents a challenge and an opportunity for regioselective and chemoselective functionalization.

Strategies to achieve selective functionalization could include:

Protection-Deprotection: One of the carbonyl groups could be selectively protected as a ketal, for example, allowing for chemistry to be performed on the other carbonyl group or the thiophene ring.

Directed Metalation: The use of directing groups could allow for the selective deprotonation and subsequent functionalization of one of the C-H bonds on the thiophene ring.

Control of Reaction Conditions: By carefully choosing reagents and reaction conditions (e.g., temperature, solvent), it may be possible to favor one reaction pathway over another. For example, a soft nucleophile might favor conjugate addition, while a hard nucleophile might favor direct addition to the carbonyl.

The synthesis of specifically functionalized thiophene derivatives is an active area of research, with applications in materials science and medicinal chemistry. pitt.edunih.govrsc.org The principles developed for the regioselective functionalization of other substituted thiophenes could be applied to 3,4-dimethyl-2,5-thiophenedione to access a wide range of novel compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 2,5 Thiophenedione and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) and Raman Spectroscopic Analysis of Characteristic Vibrational Modes

The vibrational spectrum of 3,4-dimethyl-2,5-thiophenedione is expected to be dominated by several characteristic modes. The most prominent of these will be the carbonyl (C=O) stretching vibrations. In cyclic anhydrides, these typically appear as two distinct bands due to symmetric and asymmetric stretching. For comparison, in 3,4-dimethyl-2,5-furandione, these bands are observed in the IR spectrum. The replacement of the furan oxygen with a less electronegative and heavier sulfur atom in the thiophene (B33073) ring is predicted to cause a slight shift in these frequencies.

Other key vibrational modes include the C=C stretching of the thiophene ring, C-S-C stretching, and various bending modes of the methyl groups. The C=C stretching in thiophene rings generally appears in the 1550-1400 cm⁻¹ region. The C-S-C stretching modes are typically found at lower wavenumbers, often in the 900-600 cm⁻¹ range. The methyl C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, with their corresponding bending modes appearing around 1450 cm⁻¹ and 1375 cm⁻¹.

The table below provides a predictive assignment of the major vibrational modes for 3,4-dimethyl-2,5-thiophenedione based on data from analogous compounds.

Vibrational ModePredicted Wavenumber Range (cm⁻¹) for 3,4-dimethyl-2,5-thiophenedioneComparative Data: 3,4-dimethyl-2,5-furandione (IR)
Asymmetric C=O Stretch1850-1820~1845
Symmetric C=O Stretch1780-1750~1770
C=C Stretch (thiophene)1550-1500N/A
CH₃ Asymmetric Bending~1450~1450
CH₃ Symmetric Bending~1380~1380
C-S-C Stretch800-700N/A

Note: The data for 3,4-dimethyl-2,5-furandione is based on typical values for cyclic anhydrides and may vary.

Conformational Analysis via Vibrational Fingerprints

While the 3,4-dimethyl-2,5-thiophenedione ring is largely planar, different rotational conformations of the methyl groups could potentially exist. Vibrational spectroscopy can be a powerful tool to study such conformational isomers (rotamers). Different spatial arrangements of the methyl groups would lead to subtle changes in the vibrational frequencies, particularly those associated with the methyl bending and rocking modes, as well as the ring vibrations.

In a detailed conformational analysis, temperature-dependent IR or Raman spectroscopy could be employed. Changes in the relative intensities of certain bands with temperature can indicate the presence of different conformers with varying energies. However, given the relatively free rotation of methyl groups, it is likely that at room temperature, these conformers would be in rapid equilibrium, leading to averaged spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 3,4-dimethyl-2,5-thiophenedione, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete structural assignment.

Detailed Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

Due to the symmetry of the molecule, the ¹H NMR spectrum of 3,4-dimethyl-2,5-thiophenedione is expected to be very simple, showing a single resonance for the six equivalent protons of the two methyl groups. The chemical shift of these protons will be influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the aromaticity of the thiophene ring. Based on its furan analog, 3,4-dimethyl-2,5-furandione, where the methyl protons appear around 2.0 ppm, a similar chemical shift is anticipated for the thiophene derivative.

The ¹³C NMR spectrum is also expected to be simple, with three distinct signals corresponding to the methyl carbons, the olefinic carbons of the thiophene ring, and the carbonyl carbons. The carbonyl carbons will appear significantly downfield due to their deshielded environment. The olefinic carbons will be in the aromatic region, and the methyl carbons will be in the aliphatic region. The replacement of oxygen with sulfur is expected to cause a slight upfield shift for the adjacent carbons.

The following table presents the predicted chemical shifts for 3,4-dimethyl-2,5-thiophenedione.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Comparative Data: 3,4-dimethyl-2,5-furandione (¹³C, ppm)
Methyl (CH₃)~2.0~10-15~9
Olefinic (C=C)N/A~135-145~140
Carbonyl (C=O)N/A~165-175~168

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Complex Structure Assignment

While the one-dimensional NMR spectra of 3,4-dimethyl-2,5-thiophenedione are expected to be straightforward, 2D NMR techniques would be crucial for unambiguous assignment and for the characterization of more complex derivatives.

COSY (Correlation Spectroscopy): In a hypothetical COSY spectrum of a more complex derivative with non-equivalent protons, cross-peaks would indicate proton-proton couplings, helping to establish the connectivity of proton networks. For the parent compound, no cross-peaks would be expected in a COSY spectrum due to the presence of only one type of proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons to which they are attached. For 3,4-dimethyl-2,5-thiophenedione, a single cross-peak would be observed, correlating the methyl proton signal with the methyl carbon signal.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of a molecule.

The UV-Vis absorption spectrum of 3,4-dimethyl-2,5-thiophenedione is expected to be characterized by π → π* transitions associated with the conjugated system of the thiophene ring and the carbonyl groups. Thiophene itself absorbs around 230 nm. The presence of the dione (B5365651) functionality and the methyl substituents would likely shift the absorption maximum to longer wavelengths (a bathochromic shift). It is anticipated that the primary absorption band would be in the 250-300 nm region.

Many thiophene-containing compounds are known to be fluorescent. The emission properties of 3,4-dimethyl-2,5-thiophenedione would depend on the efficiency of radiative decay from the lowest singlet excited state versus non-radiative decay pathways. If fluorescent, the emission spectrum would be a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield would be a measure of the efficiency of the emission process. The specific emission wavelength and intensity would be influenced by the solvent polarity.

Spectroscopic TechniquePredicted λmax (nm)Notes
UV-Vis Absorption250 - 300Attributed to π → π* transitions of the conjugated system.
Fluorescence Emission> 300Emission is possible, but the quantum yield is unknown.

X-ray Crystallography for Solid-State Molecular Architecture

There are no publicly accessible crystallographic studies for 3,4-dimethyl-2,5-thiophenedione. Consequently, information regarding its solid-state molecular architecture, including its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, remains undetermined.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl 2,5 Thiophenedione

Quantum Chemical Calculations for Electronic Structure and Energetics

No specific studies on the quantum chemical calculations for the electronic structure and energetics of 3,4-dimethyl-2,5-thiophenedione are currently available.

There are no published studies detailing the use of Density Functional Theory (DFT) for the geometry optimization or the exploration of the energy landscapes of 3,4-dimethyl-2,5-thiophenedione. Such a study would theoretically involve the application of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to determine the most stable three-dimensional conformation of the molecule and to map out the energies of different isomers or conformers.

A Molecular Electrostatic Potential (MEP) surface analysis for 3,4-dimethyl-2,5-thiophenedione has not been documented in the scientific literature. This type of analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, with red regions indicating areas of high electron density (prone to electrophilic attack) and blue regions indicating areas of low electron density (prone to nucleophilic attack).

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for 3,4-dimethyl-2,5-thiophenedione are not available. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. Associated reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which would be derived from the HOMO and LUMO energies, have also not been reported.

Computational Elucidation of Reaction Mechanisms and Pathways

There is no available research that computationally elucidates the reaction mechanisms and pathways involving 3,4-dimethyl-2,5-thiophenedione.

The identification of transition states and the calculation of reaction barriers for reactions involving 3,4-dimethyl-2,5-thiophenedione have not been the subject of any known computational studies. This type of investigation is crucial for understanding the kinetics and feasibility of chemical transformations.

Theoretical Prediction of Spectroscopic Parameters

No theoretical predictions of the spectroscopic parameters for 3,4-dimethyl-2,5-thiophenedione have been published. Such studies would typically involve the use of computational methods to simulate spectra (e.g., IR, Raman, NMR, UV-Vis) to aid in the experimental characterization of the compound.

Evaluation of Non-Linear Optical (NLO) Properties through Computational Methods

A comprehensive review of scientific literature and chemical databases reveals a notable absence of computational studies focused on the non-linear optical (NLO) properties of 3,4-dimethyl-2,5-thiophenedione. Thorough searches for theoretical investigations into parameters such as polarizability, first hyperpolarizability (β), and second hyperpolarizability (γ) for this specific compound have not yielded any published research findings.

Consequently, there is no available data from computational methods to report on the NLO characteristics of 3,4-dimethyl-2,5-thiophenedione. The exploration of its potential in applications like optical switching, frequency conversion, or optical limiting remains a prospective area for future theoretical and experimental research. At present, no data tables or detailed findings regarding its NLO properties can be presented.

Synthesis and Reactivity of Advanced 3,4 Dimethyl 2,5 Thiophenedione Derivatives and Analogs

Synthesis of Polymerizable Derivatives Incorporating the Thiophenedione Moiety

The synthesis of polymers from thiophene-based monomers is a cornerstone of materials science, leading to the development of conducting polymers with applications in electronics and optoelectronics. cmu.edu Polythiophenes are typically synthesized through the polymerization of thiophene (B33073) monomers, which can be achieved via chemical or electrochemical oxidation. mdpi.com The resulting polymers' properties are highly dependent on the nature of the substituents on the thiophene ring. nih.gov

While direct polymerization of 3,4-dimethyl-2,5-thiophenedione is not extensively documented, its structure suggests potential as a monomer in polycondensation reactions. The dione (B5365651) functionality allows it to react with various co-monomers. One of the most common methods for polythiophene synthesis is oxidative coupling, often utilizing ferric chloride (FeCl₃) as the catalyst. nih.govuri.edu This method has been successfully used to synthesize a variety of polythiophene derivatives. cmu.edu For instance, poly(3-octylthiophene) has been prepared with FeCl₃, yielding a polymer with significant head-to-tail couplings. cmu.edu

Another approach involves the synthesis of donor-acceptor (D-A) copolymers, where an electron-rich unit is paired with an electron-poor unit. The 3,4-dimethyl-2,5-thiophenedione moiety could potentially serve as an acceptor unit in such polymerizations. This strategy is employed to tune the electronic and optical properties of the resulting polymers for applications in devices like polymer solar cells.

The table below outlines a proposed polymerization reaction for 3,4-dimethyl-2,5-thiophenedione.

Reactant Proposed Co-monomer Polymerization Type Potential Polymer
3,4-Dimethyl-2,5-thiophenedioneDiamine (e.g., Hexamethylenediamine)PolycondensationPolyamide-thiophene
3,4-Dimethyl-2,5-thiophenedioneDiol (e.g., Ethylene glycol)PolycondensationPolyester-thiophene

Integration into Heterocyclic Systems (e.g., quinoxaline (B1680401) derivatives)

The 1,2-dicarbonyl-like nature of the 3,4-dimethyl-2,5-thiophenedione ring makes it a prime candidate for condensation reactions to form fused heterocyclic systems. Quinoxalines, a class of nitrogen-containing heterocycles, are traditionally synthesized via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.gov This reaction is a robust and widely used method for accessing a variety of functionalized and fused quinoxaline derivatives. rsc.org

The reaction of 3,4-dimethyl-2,5-thiophenedione with an o-phenylenediamine, such as 4,5-dimethyl-1,2-phenylenediamine, is expected to yield a thieno[3,4-b]quinoxaline derivative. This domino reaction would create a new polycyclic system incorporating both the thiophene and quinoxaline motifs. chim.it Microwave-assisted conditions have been shown to be effective for similar quinoxaline syntheses, often leading to high yields and easily isolable products. mdpi.com

The resulting thienoquinoxaline structures could serve as building blocks for more complex polyfused heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.netscispace.com The synthesis of thiophene-quinoxaline type conjugated polymers has also been reported, highlighting the utility of these fused systems in developing novel electronic materials. researchgate.net

A proposed synthesis is detailed in the table below.

Reactant 1 Reactant 2 Reaction Type Product Reference for Method
3,4-Dimethyl-2,5-thiophenedione4,5-Dimethyl-1,2-phenylenediamineCondensation6,7,9,10-Tetramethyl-1H-thieno[3,4-b]quinoxalin-1-one chim.itnih.gov

Analogs with Modified Ring Systems or Peripheral Substituents

Exploration of Thiophene-Fused Polycyclic Aromatic Systems

Thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique electronic and photophysical properties. nih.gov The synthesis of these complex structures often involves the cyclization of appropriately substituted thiophene precursors. A common and effective method for achieving this is through FeCl₃-mediated oxidative cyclization. nih.gov This reaction has been used to construct a variety of fused aromatic systems. researchgate.net

Starting from 3,4-dimethyl-2,5-thiophenedione, derivatization to introduce aryl or other reactive groups could provide precursors for intramolecular or intermolecular cyclization reactions. For example, a Phenyl-Addition/dehydroCyclization (PAC) pathway has been identified as a novel mechanism for forming PAHs like triphenylene. escholarship.org Palladium-catalyzed annulation reactions also provide a powerful tool for the synthesis of PAHs from smaller aromatic fragments. acs.orgrsc.org These methods could potentially be adapted to create novel polycyclic systems derived from the 3,4-dimethyl-2,5-thiophenedione scaffold.

The table below summarizes methods applicable to the synthesis of thiophene-fused PAHs.

Method Catalyst/Reagent Description Potential Application
Oxidative CyclizationFeCl₃Intramolecular cyclization of aryl-substituted precursors. nih.govSynthesis of fused systems from arylated thiophenedione derivatives.
Palladium-Catalyzed AnnulationPd catalyst[3+3] annulation of aromatic fragments. rsc.orgCoupling of derivatized thiophenedione with other aromatic units.
Phenyl-Addition/dehydroCyclization (PAC)High temperatureAddition of phenyl radicals followed by cyclization. escholarship.orgFormation of complex PAHs from thiophenedione derivatives.

Investigations into Ring Enlargement Phenomena of Thiophene Derivatives

Recent studies have explored the ring-expansion of thiophenes through carbon-sulfur bond activation. rsc.orgresearchgate.netchemrxiv.org A notable method involves the reaction of thiophene derivatives with a low-valent aluminium(I) complex. rsc.orgrsc.org This reaction leads to the insertion of the aluminium fragment into a C-S bond of the thiophene ring, resulting in a ring-expanded product. researchgate.net

This methodology has been successfully applied to a range of substituted thiophenes, including 2,3-dimethylthiophene. rsc.orgresearchgate.netchemrxiv.org In all documented cases, carbon-sulfur bond activation and subsequent ring-expansion of the heterocycle were observed. For thiophene itself, a reaction network leading to desulfurization has also been identified. rsc.org Given these precedents, it is conceivable that 3,4-dimethyl-2,5-thiophenedione, or a reduced form thereof, could undergo a similar ring-expansion reaction when treated with an appropriate aluminium(I) reagent.

The outcomes of such reactions with various thiophene substrates are presented below.

Thiophene Substrate Reagent Outcome Reference
Thiophene[{ArNC(Me)₂H}Al]C-S bond activation, ring-expansion, and desulfurization rsc.orgresearchgate.net
2-Methylthiophene[{ArNC(Me)₂H}Al]C-S bond activation and ring-expansion rsc.orgresearchgate.net
2,3-Dimethylthiophene[{ArNC(Me)₂H}Al]C-S bond activation and ring-expansion rsc.orgresearchgate.net
Benzothiophene[{ArNC(Me)₂H}Al]C-S bond activation and ring-expansion rsc.orgresearchgate.net

Applications in Advanced Materials and Specialized Chemical Syntheses

Monomer in Polymerization Processes

A comprehensive review of scientific databases indicates that while the broader class of thiophene (B33073) derivatives is pivotal in the synthesis of conducting and high-performance polymers, specific research detailing the use of 2,5-Thiophenedione, 3,4-dimethyl- as a monomer is not presently available. Thiophene-based conjugated polymers are a major focus in materials science, with various polymerization strategies like nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki coupling being widely employed for other thiophene monomers. rsc.org

There is no specific literature detailing the synthesis of novel polymeric materials directly from the polymerization of 2,5-Thiophenedione, 3,4-dimethyl-. The general reactivity of the thiophene ring could theoretically allow for its inclusion in polymer backbones, but specific methods, catalysts, and the properties of the resulting polymers have not been documented.

The development of chemically recyclable polymers is a significant area of research, with a focus on designing monomers that can be re-obtained from the polymer through depolymerization. researchgate.netpku.edu.cn Polythioesters, for instance, are known for their potential degradability and recyclability. researchgate.netnih.gov However, without established polymerization processes for 2,5-Thiophenedione, 3,4-dimethyl-, the potential for creating chemically recyclable or degradable polymers from this specific monomer remains purely theoretical and has not been demonstrated.

Post-polymerization modification is a powerful technique to introduce specific functionalities into a polymer after its initial synthesis. e-bookshelf.dewiley-vch.de This strategy relies on the presence of a base polymer with reactive groups. As there are no documented polymers synthesized from 2,5-Thiophenedione, 3,4-dimethyl-, no strategies for their subsequent modification have been developed.

Precursor in Complex Organic Synthesis

The structure of 2,5-Thiophenedione, 3,4-dimethyl- makes it an interesting candidate as a building block in complex organic synthesis, particularly in reactions where electron-poor components are required.

While direct applications of 2,5-Thiophenedione, 3,4-dimethyl- in completed natural product syntheses are not prominent in the literature, its potential as a dienophile in Diels-Alder reactions is noteworthy. The Diels-Alder reaction is a powerful tool for forming six-membered rings, a common motif in many complex natural products. thegoodscentscompany.comnih.gov The electron-withdrawing nature of the two carbonyl groups in 2,5-Thiophenedione, 3,4-dimethyl- activates the double bond, making it a potentially reactive "dienophile" for reactions with conjugated dienes. thegoodscentscompany.com This reactivity is analogous to that of maleic anhydride (B1165640), a classic dienophile in cycloaddition chemistry. This potential reaction pathway makes it a valuable, albeit specialized, precursor for creating complex molecular architectures.

Table 1: Physicochemical Properties of 2,5-Thiophenedione, 3,4-dimethyl-

Property Value Source
CAS Number 10547-83-8 nist.gov
Molecular Formula C₆H₆O₂S nist.gov
Molecular Weight 142.176 g/mol nist.gov
Boiling Point (est.) 240.23 °C @ 760 mmHg flavscents.com

| Flash Point (est.) | 105.10 °C | flavscents.com |

Development of Photophysical Materials and Optoelectronic Applications

Thiophene-based compounds are cornerstones in the field of organic electronics and optoelectronics due to their excellent charge-transport and photophysical properties. rsc.orgnih.gov These properties are often tuned by creating donor-π-acceptor (D-π-A) systems. nih.gov The 2,5-Thiophenedione, 3,4-dimethyl- moiety can serve as a potent electron-accepting group due to its two carbonyl functions.

While specific studies detailing the photophysical properties of the isolated 2,5-Thiophenedione, 3,4-dimethyl- molecule are scarce, its structural motif is highly relevant. It can be incorporated into larger conjugated systems to create materials with tailored electronic properties. By chemically linking this acceptor unit to various electron-donating groups through a π-conjugated bridge, researchers could design novel chromophores for applications in:

Organic Light-Emitting Diodes (OLEDs): Where it could form part of the emissive or electron-transport layer. nih.gov

Organic Photovoltaics (OPVs): Acting as an acceptor component in bulk heterojunction solar cells.

Non-linear Optical Materials: Where the charge transfer character is crucial for performance.

The investigation of symmetrical 2,5-disubstituted thiophene derivatives containing other acceptor moieties like 1,3,4-oxadiazole (B1194373) has shown that such structures can exhibit strong fluorescence with high quantum yields, underscoring the potential of this class of compounds in optoelectronic applications. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms Molecular Formula
2,5-Thiophenedione, 3,4-dimethyl- 3,4-Dimethylthiophene-2,5-dione C₆H₆O₂S
Maleic anhydride 2,5-Furandione C₄H₂O₃
Thiophene Thiofuran C₄H₄S

Emerging Research Directions and Future Perspectives

Innovation in Green and Sustainable Synthesis of Thiophenediones

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. researchgate.net Traditional routes to thiophene (B33073) derivatives and related sulfur heterocycles often rely on stoichiometric reagents and harsh reaction conditions. For instance, a common method for creating the thiophene ring is the Paal-Knorr synthesis, which can involve reagents like phosphorus pentasulfide. researchgate.net The synthesis of thiophenediones, in particular, may involve the thionation of corresponding diones, such as derivatives of maleic anhydride (B1165640).

Future research is anticipated to focus on greener and more sustainable pathways to 3,4-dimethyl-2,5-thiophenedione and its analogues. These innovations are likely to align with the principles of green chemistry, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. nih.govyoutube.com

Potential Green Synthetic Strategies:

Catalytic Thionation: A significant advancement would be the development of catalytic methods to replace stoichiometric thionating agents. Research into novel transition-metal or organocatalysts could enable the efficient conversion of dione (B5365651) precursors under milder conditions, with higher selectivity and reduced waste.

Use of Bio-based Precursors: The exploration of synthetic routes starting from bio-derived molecules is a key trend in sustainable chemistry. youtube.com Investigating pathways from renewable resources to the core structure of 3,4-dimethyl-2,5-thiophenedione could significantly enhance its green credentials.

Microwave and Ultrasound-Assisted Synthesis: The application of alternative energy sources like microwave irradiation and ultrasonication can often lead to dramatically reduced reaction times, lower energy consumption, and improved yields. researchgate.net These techniques represent a promising area for the synthesis of thiophenedione derivatives.

Solvent-Free and Aqueous Synthesis: Moving away from conventional volatile organic solvents towards solvent-free reaction conditions or using water as a solvent are primary goals of green synthesis. nih.govyoutube.com Developing such protocols for thiophenedione synthesis would mark a substantial step forward in sustainability.

A comparative look at conventional versus potential green synthetic approaches highlights the direction of future research:

FeatureConventional MethodsPotential Green Innovations
Reagents Stoichiometric (e.g., P₄S₁₀, Lawesson's reagent)Catalytic systems, bio-based feedstocks
Energy Input Often requires prolonged heatingMicrowave, ultrasound, lower temperatures
Solvents Volatile organic solvents (e.g., toluene, xylene)Water, ionic liquids, or solvent-free conditions
Byproducts Significant inorganic wasteMinimal waste, recyclable catalysts

Advanced Mechanistic Insights into Reactions of 3,4-Dimethyl-2,5-thiophenedione

The reactivity of 3,4-dimethyl-2,5-thiophenedione is governed by the interplay of its constituent functional groups: the α,β-unsaturated ketone system within the heterocyclic ring. This structure suggests a rich and varied chemical reactivity that is ripe for exploration through advanced mechanistic studies, including both experimental and computational approaches.

Key Areas for Mechanistic Investigation:

Cycloaddition Reactions: The electron-deficient nature of the double bond, due to the adjacent carbonyl groups, makes 3,4-dimethyl-2,5-thiophenedione an excellent candidate as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. researchgate.net Thiophene itself is a relatively poor diene due to its aromaticity, often requiring high pressure or Lewis acid catalysis to participate in such reactions. However, the dione functionality in the target molecule would likely favor its participation as the two-π-electron component. Detailed kinetic and computational studies could elucidate the transition states, stereoselectivity, and regioselectivity of these reactions with various dienes.

Photochemical Reactions: Compounds with enone functionalities are known to undergo photochemical reactions, such as [2+2] cycloadditions and other rearrangements upon exposure to UV light. researchgate.net Investigating the photochemistry of 3,4-dimethyl-2,5-thiophenedione could unveil novel reaction pathways and lead to the synthesis of unique, strained ring systems. Frontier Molecular Orbital (FMO) theory would be a valuable tool in predicting the outcomes of these photochemical transformations. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for probing reaction mechanisms. rsc.org Future research will likely employ these techniques to model the reaction pathways of 3,4-dimethyl-2,5-thiophenedione, calculate activation energies, and predict the structures of intermediates and transition states. Such studies can provide a deep understanding of its reactivity profile before extensive experimental work is undertaken.

Rational Design of Functional Materials Based on the Thiophenedione Scaffold

One of the most exciting future prospects for 3,4-dimethyl-2,5-thiophenedione lies in its potential as a building block for novel functional organic materials, particularly in the realm of organic electronics. nih.gov The electronic properties of thiophene-based polymers are highly tunable, making them suitable for applications such as organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comacs.org

The incorporation of the 3,4-dimethyl-2,5-thiophenedione unit into a conjugated polymer backbone is expected to have several key effects:

Tuning of Electronic Properties: The two electron-withdrawing carbonyl groups would significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This is a crucial strategy for designing materials with specific energy levels to match other components in an electronic device, enhancing charge injection and transport.

Enhanced Intermolecular Interactions: The polar carbonyl groups could promote stronger intermolecular interactions, potentially leading to more ordered packing in the solid state. This is highly desirable for efficient charge transport in OTFTs.

Improved Solubility and Processability: The methyl groups at the 3 and 4 positions can enhance the solubility of the resulting polymers in common organic solvents. This is a critical factor for the solution-based processing techniques used to fabricate large-area, flexible electronic devices.

The rational design of new materials will involve copolymerizing 3,4-dimethyl-2,5-thiophenedione with various electron-rich comonomers. The table below illustrates the potential electronic properties of polymers based on the thiophenedione scaffold, by comparing them with existing thiophene-based polymers.

Polymer/Monomer UnitHOMO (eV)LUMO (eV)Band Gap (eV)Potential Application
Poly(3-hexylthiophene) (P3HT)-4.9 to -5.2-2.8 to -3.0~2.1OPVs, OTFTs
Thieno[3,2-b]thiophene-based polymers-5.3 to -5.6-3.4 to -3.6~1.7-2.0High-mobility OTFTs.
Diketopyrrolopyrrole (DPP)-thiophene copolymers-5.2 to -5.5-3.6 to -3.9~1.3-1.6OPVs, OTFTs.
Hypothetical 3,4-dimethyl-2,5-thiophenedione Copolymers -5.5 to -6.0 -3.5 to -4.0 ~1.5-2.2 Air-stable OTFTs, Electron-transporting materials

Furthermore, the thiophenedione scaffold could be explored for applications in energy storage. The redox-active carbonyl groups suggest that materials derived from this monomer could be promising candidates for organic electrodes in rechargeable batteries, offering a sustainable alternative to traditional metal-based systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-dimethylthiophene-2,5-dione, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis typically involves cyclization or oxidation of substituted thiophene precursors. For example, Stille coupling using tributyl(thiophen-2-yl)stannane and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert conditions can yield thiophene derivatives . Optimization may include varying temperature (room temperature to reflux), catalyst loading, and reaction time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1H^1H-NMR to confirm structural integrity .

Q. How should researchers characterize the electronic and structural properties of 3,4-dimethylthiophene-2,5-dione?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and symmetry. IR spectroscopy can identify carbonyl (C=O) and sulfur-related vibrations.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (142.176 g/mol) and formula (C6_6H6_6O2_2S) .
  • X-ray Crystallography : Resolve crystal structure to analyze bond lengths and angles, particularly the thiophene ring’s planarity and substituent effects .

Q. What safety protocols are essential when handling 3,4-dimethylthiophene-2,5-dione in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize reactive byproducts (e.g., acidic or sulfur-containing residues) before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the redox behavior and reactivity of 3,4-dimethylthiophene-2,5-dione?

  • Methodology :

  • DFT Calculations : Model the compound’s HOMO-LUMO gap to predict electron affinity and oxidation potential. Compare results with experimental cyclic voltammetry (CV) data to validate redox activity .
  • Reactivity Studies : Simulate nucleophilic/electrophilic attack sites on the thiophene ring using electrostatic potential maps. Correlate with experimental observations (e.g., regioselectivity in Diels-Alder reactions) .

Q. What strategies resolve contradictions in reported spectroscopic data for 3,4-dimethylthiophene-2,5-dione derivatives?

  • Methodology :

  • Data Cross-Validation : Compare NMR chemical shifts across solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures. For conflicting mass spectra, employ tandem MS/MS to confirm fragmentation patterns .

Q. How does the sulfur atom in 3,4-dimethylthiophene-2,5-dione influence its application in materials science (e.g., conductive polymers)?

  • Methodology :

  • Polymer Synthesis : Incorporate the compound into polythiophene backbones via electrochemical polymerization. Measure conductivity using four-point probe techniques.
  • Doping Studies : Expose polymers to oxidizing agents (e.g., iodine vapor) and analyze conductivity changes via impedance spectroscopy. Compare with non-sulfur analogs to isolate sulfur’s role .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–80°C) and pH ranges (1–13). Monitor degradation via HPLC-UV and identify breakdown products using LC-MS .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

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